

# Stereochemical Properties of ent-Avibactam Sodium: Technical Guide

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## Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

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## Executive Summary

Avibactam sodium (NXL-104, AVE1330A) is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor with a rigid diazabicyclooctane (DBO) scaffold. Its potent activity against Class A, C, and some Class D  $\beta$ -lactamases is strictly dependent on its specific absolute configuration: (2S, 5R).

ent-Avibactam sodium is the mirror-image enantiomer, possessing the (2R, 5S) configuration. While often commercially available as a reference standard for chiral purity analysis, it lacks the biological efficacy of the eutomer (active drug) due to the chiral nature of the target enzymes. This guide delineates the structural, synthetic, and analytical distinctions between the two isomers.

## Structural Analysis & Absolute Configuration

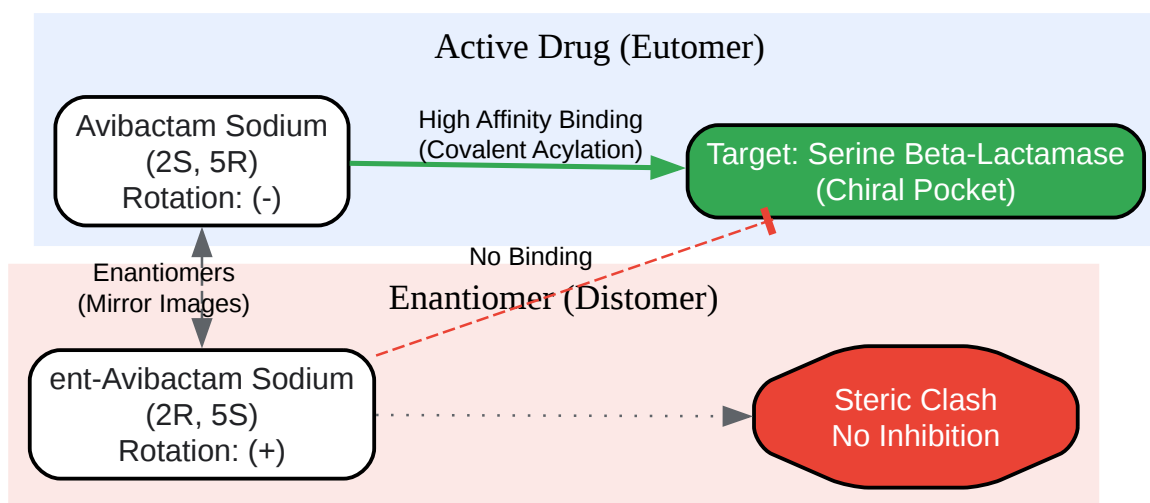
The pharmacological activity of Avibactam is derived from its ability to mimic the transition state of the acylation step in  $\beta$ -lactam hydrolysis. This mimicry requires precise spatial arrangement of the C7 carbonyl and the C6 sulfate group.

## Stereochemical Assignment

- Active Pharmaceutical Ingredient (API): Avibactam Sodium[1][2]
  - Configuration: (2S, 5R)
  - Optical Rotation: Levorotatory (-)
  - Chemical Name: Sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate.[3]
- Enantiomer (Impurity/Reference): ent-Avibactam Sodium[4][5]
  - Configuration: (2R, 5S)
  - Optical Rotation: Dextrorotatory (+)
  - Role: Chiral impurity (must be controlled < 0.15% in API).

## Structural Visualization

The following diagram contrasts the spatial arrangement of the bridgehead nitrogen and the functional groups.



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Figure 1: Stereochemical relationship and biological interaction logic between Avibactam and ent-Avibactam.

## Synthetic Pathways and Chiral Control

The synthesis of Avibactam is a multi-step process where the establishment of the (2S, 5R) stereochemistry is critical. ent-Avibactam arises primarily from the failure of chiral resolution steps or racemization during the formation of the bicyclic urea core.

### Key Chiral Resolution Step

The chirality is typically established early in the synthesis, often at the substituted piperidine stage. A common method involves the resolution of the intermediate ethyl 5-benzyloxyamino-piperidine-2-carboxylate.

- Resolution Agent: Oxalic acid or enzymatic resolution (Lipase).
- Process: The racemic piperidine intermediate is treated to selectively crystallize the (2S, 5R) isomer (often as an oxalate salt).
- Risk Point: Incomplete resolution leads to the carryover of the (2R, 5S) precursor, which is carried through the subsequent cyclization (urea formation with triphosgene) and sulfation steps to form ent-Avibactam.

## Synthesis Workflow Comparison

Step	Avibactam Route (2S, 5R)	ent-Avibactam Route (2R, 5S)
Starting Material	5-hydroxypiperidine-2-carboxylate	Same (Racemic)
Resolution	Isolation of (2S, 5R)-isomer via crystallization	Isolation of (2R, 5S)-isomer (or failure to remove it)
Cyclization	Formation of [3.2.1] bridge	Formation of enantiomeric [3.2.1] bridge
Sulfation	Reaction with SO <sub>3</sub> [6]·NMe <sub>3</sub> complex	Same reaction
Final Salt	Avibactam Sodium	ent-Avibactam Sodium

## Physicochemical & Analytical Characterization

Distinguishing ent-Avibactam from the active drug requires chiral specific methods, as they share identical scalar physical properties (boiling point, solubility, refractive index) in achiral environments.

### Chiral HPLC Protocol

To quantify ent-Avibactam levels in a batch of Avibactam sodium, a validated Chiral HPLC method is required.

- Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC; Amylose or Cellulose derivatives).
- Mobile Phase: Polar Organic Mode (e.g., Acetonitrile/Methanol/Ethanol with 0.1% DEA or TFA).
- Detection: UV at 210-220 nm.
- Elution Order: Typically, the enantiomers will have distinct retention times. The elution order (Eutomer vs. Distomer) must be determined experimentally for the specific column used.

## Optical Rotation Data

Polarimetry serves as a quick identity test but is insufficient for trace impurity quantification.

- Avibactam Sodium:

to

(concentration dependent, in water).

- ent-Avibactam Sodium:

to

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*Technical Note: Some vendor catalogs list "AVE1330A" as a synonym for ent-Avibactam. This is technically incorrect. AVE1330A and NXL-104 are codes for the active (2S, 5R) drug. Ensure you verify the CAS number and specific rotation before purchasing reference standards.*

- Avibactam Sodium CAS: 1192491-61-4
- ent-Avibactam Sodium CAS: 396731-20-7 (often cited for the generic or enantiomer, verify specific listings).

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## Biological Implications[1][8][9]

The mechanism of action of Avibactam is highly stereospecific. It functions as a covalent, reversible inhibitor of serine  $\beta$ -lactamases.

## Binding Mechanism (Eutomer)

- Recognition: The (2S, 5R) scaffold positions the C2-carboxamide to hydrogen bond with conserved residues (e.g., Asn132 in Class A enzymes).

- Acylation: The Ser70 nucleophile attacks the C7 carbonyl.
- Ring Opening: The urea ring opens, but the sulfate remains bound, preventing hydrolysis and allowing recyclization (reversibility).

## Inactivity of ent-Avibactam

The (2R, 5S) configuration of ent-Avibactam creates a "mismatch" with the chiral protein environment of the  $\beta$ -lactamase active site.

- Steric Clash: The bridgehead nitrogen and the sulfate group are oriented in the opposite direction relative to the protein backbone.
- Loss of H-Bonding: The critical interactions required to position the molecule for nucleophilic attack are absent.
- Result: The ent-isomer is effectively inert against most target enzymes (TEM-1, KPC-2, AmpC), making it a non-contributing impurity that dilutes potency.

## References

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